molecular formula C12H14BrNO B8636579 1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one

1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B8636579
M. Wt: 268.15 g/mol
InChI Key: MZLUUIRCZKORFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one is an organic compound that belongs to the quinolinone family This compound is characterized by a quinolinone core structure with a 3-bromopropyl substituent at the nitrogen atom and a partially hydrogenated ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one typically involves the alkylation of 3,4-dihydroquinolin-2(1H)-one with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of fully hydrogenated quinolinone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as a reducing agent.

Major Products

The major products formed from these reactions include substituted quinolinone derivatives, fully hydrogenated quinolinone compounds, and various functionalized quinolinones depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biological Studies: It is employed in studies investigating the biological activity of quinolinone derivatives and their interactions with biological targets.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The bromopropyl group can facilitate covalent binding to biological targets, leading to inhibition or modulation of their activity. The quinolinone core structure can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone, 1-(2-bromoethyl)-3,4-dihydro-: Similar structure with a 2-bromoethyl substituent instead of 3-bromopropyl.

    2(1H)-Quinolinone, 1-(3-chloropropyl)-3,4-dihydro-: Similar structure with a 3-chloropropyl substituent instead of 3-bromopropyl.

    2(1H)-Quinolinone, 1-(3-iodopropyl)-3,4-dihydro-: Similar structure with a 3-iodopropyl substituent instead of 3-bromopropyl.

Uniqueness

1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the 3-bromopropyl group, which can undergo specific chemical reactions that are not possible with other halogen substituents. This allows for the selective modification of the compound and the synthesis of a wide range of derivatives with diverse biological and chemical properties.

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

1-(3-bromopropyl)-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C12H14BrNO/c13-8-3-9-14-11-5-2-1-4-10(11)6-7-12(14)15/h1-2,4-5H,3,6-9H2

InChI Key

MZLUUIRCZKORFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)CCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of sodium hydride (6.8 g, 60% in mineral oil) and dimethyl formamide (200 mL) was kept at 20-25° C. followed by the addition of a solution of 3,4-dihydroquinolin-2(1H)-one (25.0 g) in dimethyl formamide (180 mL). The resulting mixture was stirred at room temperature for 10 min followed by the addition of a solution of 1,3-dibromopropane (172 g) in dimethyl formamide (150 mL) at a temperature of 20-35° C. The resulting mixture was stirred at 30° C. for 20 min and concentrated in vacuo. The residue was poured onto ice, and the aqueous phase was extracted with ethyl acetate. The combined organic phases were washed with brine, dried (MgSO4) and concentrated in vacuo. The crude product was purified by flash chromatography on silicagel (eluent: ethyl acetate/heptane 1:1) to give the product as a yellow oil (27 g).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
172 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

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